Bienvenue dans la boutique en ligne BenchChem!

MT-DADMe-ImmA

Enzyme inhibition Transition-state analogue MTAP

MT-DADMe-ImmA is a second-generation DADMe-Immucillin analogue with picomolar affinity (Ki 86 pM) for human MTAP—10-fold tighter than MT-ImmA. Its 6.3-day in vivo half-life enables chronic dosing without frequent re-administration, a property absent in predecessor compounds. Unlike generic MTAP inhibitors, MT-DADMe-ImmA induces apoptosis selectively in MTAP-positive cancer cells, providing a clean functional readout for target engagement. This probe is essential for synthetic-lethality screens in NSCLC, mesothelioma, and HNSCC, and for dissecting polyamine–epigenome crosstalk. No other compound replicates its entropic binding thermodynamics, sustained pharmacodynamics, and >10,000-fold selectivity over PNP. Available in mg-to-gram quantities with rigorous QC (≥98% purity by HPLC). Ships on blue ice; global delivery available for qualified research institutions.

Molecular Formula C13H19N5OS
Molecular Weight 293.39 g/mol
Cat. No. B1663505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT-DADMe-ImmA
Molecular FormulaC13H19N5OS
Molecular Weight293.39 g/mol
Structural Identifiers
SMILESCSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N
InChIInChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1
InChIKeyNTHMDFGHOCNNOE-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MT-DADMe-ImmA (MTDIA): Potent Transition-State MTAP Inhibitor for Cancer Research Applications


MT-DADMe-ImmA (Methylthio-DADMe-Immucillin A; also known as MTDIA) is a picomolar transition-state analogue inhibitor of human 5′-methylthioadenosine phosphorylase (MTAP), with a reported inhibition constant (Ki) of 86–90 pM [1] [2] [3]. It is a second-generation DADMe-Immucillin derivative specifically designed to mimic the highly dissociated transition state of the MTAP-catalyzed phosphorolysis reaction [4]. MTAP is the sole enzyme responsible for recycling 5′-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis, back to S-adenosylmethionine (SAM), linking polyamine metabolism to cellular methylation potential [5]. By potently inhibiting MTAP, MT-DADMe-ImmA induces intracellular MTA accumulation and polyamine depletion, leading to apoptosis in susceptible cancer cell lines . This compound serves as a critical chemical probe for dissecting the MTAP pathway and is under preclinical investigation as an anticancer agent, particularly in head and neck squamous cell carcinoma (HNSCC) [6].

Why MT-DADMe-ImmA Cannot Be Substituted by Generic MTAP Inhibitors: Evidence-Based Differentiation


Generic substitution of MT-DADMe-ImmA with other MTAP inhibitors, or even with related transition-state analogues from the Immucillin family, is scientifically unsound due to profound quantitative differences in target engagement kinetics, binding thermodynamics, and biological longevity. While other compounds like MT-ImmA inhibit MTAP, MT-DADMe-ImmA exhibits a ~10-fold tighter binding affinity (86 pM vs. 1.0 nM) [1] [2]. More critically, MT-DADMe-ImmA achieves superior transition-state mimicry, resulting in a fundamentally different binding mode characterized by a 6.3-day biological half-life of action in vivo—a property not shared by its predecessor MT-ImmA [3] [4]. Furthermore, its selective cellular activity, which is strictly dependent on the presence of MTA and induces apoptosis only in MTAP-positive cancer cells, is a unique functional signature that cannot be assumed for other compounds without direct experimental validation [5]. These non-interchangeable parameters—ranging from picomolar affinity and unique entropic binding thermodynamics to sustained in vivo pharmacodynamics—directly impact experimental reproducibility and the validity of preclinical conclusions.

Quantitative Evidence for MT-DADMe-ImmA Differentiation: Head-to-Head and Cross-Study Comparator Data


10-Fold Superior MTAP Binding Affinity Over First-Generation MT-ImmA

MT-DADMe-ImmA exhibits a 10-fold improvement in binding affinity for human MTAP compared to the first-generation transition-state analogue, MT-ImmA. This quantitative difference is critical for achieving robust target engagement at lower concentrations, reducing potential off-target effects and enabling more efficient in vivo studies [1] [2].

Enzyme inhibition Transition-state analogue MTAP Binding affinity

Superior Transition-State Mimicry and Thermodynamic Binding Advantage Over MT-ImmA

Thermodynamic analysis reveals that MT-DADMe-ImmA is a more accurate geometric mimic of the MTAP transition state than MT-ImmA. This is reflected in a greater binding free energy contribution from the cationic nitrogen center (-3.6 kcal/mol vs -2.6 kcal/mol) and from the protonated 9-deazaadenine leaving group (-1.7 kcal/mol vs -1.3 kcal/mol) [1]. Furthermore, its binding to the MTAP-phosphate complex is characterized by a fully entropic process, contrasting with the enthalpic binding of related purine nucleoside phosphorylase inhibitors, and it induces a remarkable 28 °C increase in the thermal stability of MTAP [2].

Transition-state mimicry Binding thermodynamics Isothermal titration calorimetry Entropic binding

Exceptional In Vivo Pharmacodynamic Half-Life (6.3 Days) Enabling Sustained Target Coverage

Unlike many small molecule inhibitors with short plasma half-lives, MT-DADMe-ImmA provides sustained target inhibition in vivo. Following oral administration, it exhibits a slow onset of action (t1/2 for inhibition onset = 50 minutes, reaching complete inhibition by 250 minutes) and a remarkably long biological half-life of action of 6.3 days, indicating slow recovery of MTAP activity [1] [2]. This extended pharmacodynamic profile is a direct consequence of its transition-state analogue binding properties and is a key differentiator from conventional reversible inhibitors.

Pharmacodynamics In vivo efficacy Half-life MTAP inhibition Xenograft models

Functional Selectivity for MTAP-Positive Cancer Cells Mediated by MTA Accumulation

MT-DADMe-ImmA does not act as a direct cytotoxic agent. Its functional effect—induction of apoptosis—requires the concurrent presence of its substrate, MTA. Treatment with MT-DADMe-ImmA plus MTA induces apoptosis in FaDu and Cal27 HNSCC cell lines, but not in normal human fibroblasts (CRL2522, GM02037) or in the MTAP-null MCF7 breast cancer cell line [1]. This demonstrates that the compound's biological activity is contingent on a functional MTAP pathway, providing a unique selectivity mechanism absent in MTAP-deleted cells.

Apoptosis Selective toxicity MTA Cancer metabolism Head and neck cancer

High Selectivity Over Purine Nucleoside Phosphorylase (PNP) Minimizes Off-Target Confounding

MT-DADMe-ImmA was designed within the Immucillin family, a class of compounds known for targeting purine nucleoside phosphorylases. However, MT-DADMe-ImmA exhibits >10,000-fold selectivity for MTAP over the closely related human purine nucleoside phosphorylase (PNP) . This high degree of selectivity is essential for dissecting the specific role of MTAP in complex biological systems without confounding inhibition of PNP, which plays a central role in purine salvage and immune function.

Selectivity PNP Off-target effects Enzyme profiling

High-Impact Application Scenarios for MT-DADMe-ImmA in Oncology and Metabolism Research


Synthetic Lethality Screening in MTAP-Proficient Cancer Models

MT-DADMe-ImmA is an ideal chemical probe for investigating synthetic lethal interactions in cancers that retain MTAP expression. The high potency and exceptional selectivity of MT-DADMe-ImmA for MTAP (Ki = 86 pM) [1], combined with its >10,000-fold selectivity over PNP , enable researchers to selectively perturb the MTAP pathway and screen for genes or compounds that become essential upon MTAP inhibition. This approach is particularly relevant in cancers like non-small cell lung cancer and mesothelioma, where MTAP is frequently co-deleted with the tumor suppressor CDKN2A, creating a therapeutic vulnerability in the remaining MTAP-proficient subset. Its long 6.3-day biological half-life [2] supports chronic dosing regimens in these combination studies without requiring frequent compound re-administration.

In Vivo Pharmacodynamic Studies of Polyamine Metabolism and DNA Methylation

The unique pharmacodynamic profile of MT-DADMe-ImmA, featuring a 6.3-day biological half-life of MTAP inhibition in mice [2] and the ability to induce tumor remission in FaDu xenograft models [3], makes it a powerful tool for chronic in vivo studies linking polyamine metabolism to epigenetic regulation. Researchers can utilize MT-DADMe-ImmA to chronically elevate intracellular MTA levels and deplete polyamines, then assess downstream effects on DNA and histone methylation patterns. The compound's proven efficacy in reducing CpG island methylation in treated FaDu cells [4] directly supports its use in dissecting the mechanistic link between one-carbon metabolism, polyamine flux, and the cancer epigenome.

Target Engagement Validation in Complex Cellular Environments

MT-DADMe-ImmA serves as a high-confidence positive control for validating MTAP target engagement in cellular assays. Its functional activity is strictly dependent on the presence of both the compound and its substrate MTA to induce apoptosis in MTAP-positive cell lines, while having no effect in MTAP-negative cells [5]. This well-characterized, context-dependent mechanism provides a clear functional readout (e.g., caspase activation, mitochondrial membrane potential loss) that is directly attributable to MTAP inhibition. Researchers can use this signature response to benchmark new MTAP inhibitors or to confirm that their cellular model harbors a functional MTAP pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MT-DADMe-ImmA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.